molecular formula C12H21N3 B6459960 4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole CAS No. 2549030-21-7

4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B6459960
CAS No.: 2549030-21-7
M. Wt: 207.32 g/mol
InChI Key: AHVHHNBKYUSTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-methyl group on the pyrazole ring and a 1-(2-methylpropyl)azetidin-3-ylmethyl substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, which can be achieved through the cyclization of appropriate precursors under basic conditions. The azetidine intermediate is then reacted with a pyrazole derivative in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced consistently.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or azetidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers investigate the compound’s interactions with biological targets to identify new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, leading to the development of new medications for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance, making them suitable for advanced applications in electronics, coatings, and other fields.

Mechanism of Action

The mechanism of action of 4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism involves binding to the active site of the target protein, altering its activity, and thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1H-pyrazole: A simpler pyrazole derivative without the azetidine substituent.

    1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole: Similar structure but lacks the 4-methyl group on the pyrazole ring.

    4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-imidazole: An imidazole analogue with similar substituents.

Uniqueness

The uniqueness of 4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole lies in its combined structural features of the pyrazole and azetidine rings. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-methyl-1-[[1-(2-methylpropyl)azetidin-3-yl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-10(2)5-14-7-12(8-14)9-15-6-11(3)4-13-15/h4,6,10,12H,5,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVHHNBKYUSTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.